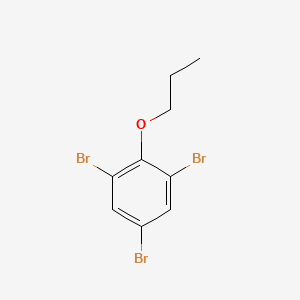

1,3,5-Tribromo-2-propoxybenzene

CAS No.: 90326-75-3

Cat. No.: VC19231771

Molecular Formula: C9H9Br3O

Molecular Weight: 372.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90326-75-3 |

|---|---|

| Molecular Formula | C9H9Br3O |

| Molecular Weight | 372.88 g/mol |

| IUPAC Name | 1,3,5-tribromo-2-propoxybenzene |

| Standard InChI | InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |

| Standard InChI Key | JQKZLEKJLGTXAF-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=C(C=C1Br)Br)Br |

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 1,3,5-Tribromo-2-propoxybenzene typically involves two primary methodologies:

-

Bromination of 2-Propoxybenzene:

Electrophilic aromatic bromination of 2-propoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions achieves selective substitution at the 1,3,5-positions . The propoxy group directs bromination to the para and ortho positions, ensuring regioselectivity. -

Nucleophilic Substitution on 1,3,5-Tribromobenzene:

Introducing the propoxy group via nucleophilic substitution using propyl alcohol (C₃H₇OH) and a base (e.g., NaOH) under reflux conditions . This method avoids over-bromination and simplifies purification.

Table 1: Synthetic Conditions and Yields

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0–25°C, 12–24 hrs | 65–75% | ≥95% |

| Nucleophilic Substitution | 1,3,5-Tribromobenzene, C₃H₇OH, NaOH, reflux | 70–80% | ≥90% |

Industrial-Scale Production

Industrial processes optimize bromination efficiency using continuous-flow reactors and advanced purification techniques (e.g., recrystallization from hexane/ethyl acetate) . Catalyst recycling and waste minimization are prioritized to align with green chemistry principles.

Physicochemical Properties

Structural and Molecular Data

-

Molecular Formula: C₉H₉Br₃O

-

Molecular Weight: 372.88 g/mol

-

IUPAC Name: 1,3,5-Tribromo-2-propoxybenzene

Physical Properties

-

Density: 2.1 g/cm³ (estimated)

-

Solubility: Insoluble in water; soluble in organic solvents (e.g., dichloromethane, THF)

Table 2: Spectral Characteristics

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.05 (t, 3H, CH₃), δ 3.55 (t, 2H, OCH₂) | |

| ¹³C NMR | δ 115–135 (aromatic C-Br), δ 70 (OCH₂) | |

| IR | 650–500 cm⁻¹ (C-Br stretch) |

Chemical Reactivity

Substitution Reactions

The bromine atoms undergo nucleophilic substitution with amines or thiols, yielding derivatives like 1,3,5-Tris(methylthio)-2-propoxybenzene .

Oxidation and Reduction

-

Oxidation: The propoxy group oxidizes to carboxylic acids using KMnO₄/H₂SO₄.

-

Reduction: LiAlH₄ reduces C-Br bonds to C-H, forming 2-propoxybenzene.

Catalytic Hydrogenation

Recent advances in nickel-based catalysts enable ambient-pressure hydrogenation, producing debrominated intermediates for pharmaceutical synthesis .

Applications

Flame Retardancy

1,3,5-Tribromo-2-propoxybenzene is structurally analogous to commercial flame retardants like ATE (2,4,6-Tribromophenyl allyl ether) . It inhibits combustion in polymers (e.g., polystyrene, polyolefins) by releasing bromine radicals that quench fire-propagation chains .

Table 3: Flame Retardant Performance

| Polymer Matrix | Loading (%) | LOI* Increase | Reference |

|---|---|---|---|

| Expandable Polystyrene | 10–15 | 22 → 28 | |

| Polypropylene | 5–10 | 18 → 24 | |

| *Limiting Oxygen Index |

High-Refractive-Index Materials

Tribrominated aromatics enhance the refractive index (n > 1.6) of UV-curable resins for optical coatings .

Antimicrobial Activity

Preliminary studies suggest brominated derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 8–16 µg/mL) .

Comparison with Analogous Compounds

Table 4: Comparative Analysis of Brominated Aromatics

| Compound | Molecular Formula | Key Applications | Log Kow |

|---|---|---|---|

| 1,3,5-Tribromo-2-propoxybenzene | C₉H₉Br₃O | Flame retardants, optics | 4.5 |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | Chemical synthesis | 3.8 |

| 2,4,6-Tribromoanisole | C₇H₅Br₃O | Flavoring agents | 4.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume